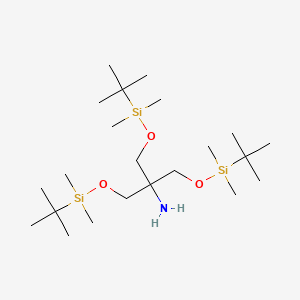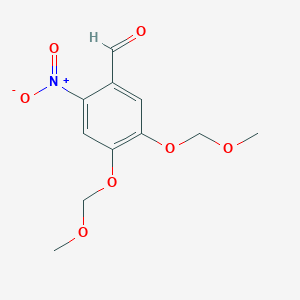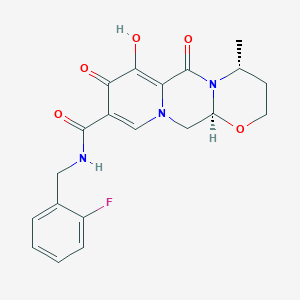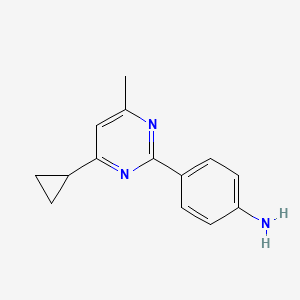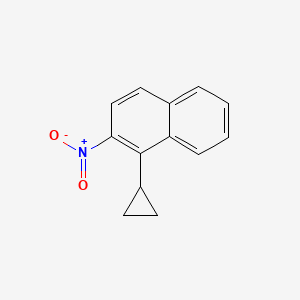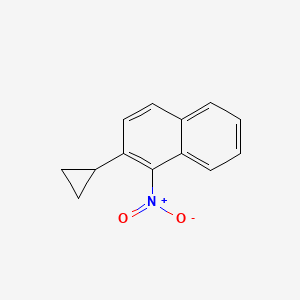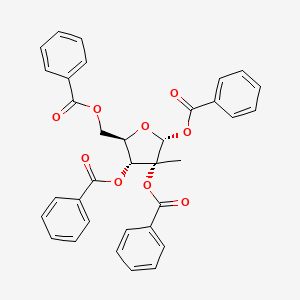![molecular formula C₂₄H₂₅NO₃ B1145489 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone CAS No. 30332-44-6](/img/structure/B1145489.png)
2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone is an organic compound known for its unique chemical structure and properties It features a dibenzylamino group attached to an ethanone backbone, with a 3,4-dimethoxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with dibenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process . These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学的研究の応用
2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-ol: This compound is similar in structure but has an alcohol group instead of an ethanone group.
2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethanoic acid: This compound features a carboxylic acid group instead of an ethanone group.
Uniqueness
2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(dibenzylamino)-1-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-23-14-13-21(15-24(23)28-2)22(26)18-25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMVARYYGNYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
